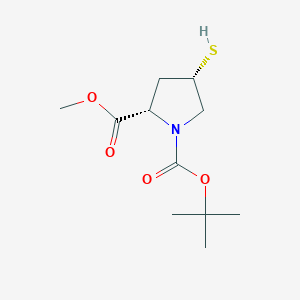

(4S)-1-Boc-4-mercapto-L-proline methyl ester

Description

BenchChem offers high-quality (4S)-1-Boc-4-mercapto-L-proline methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-Boc-4-mercapto-L-proline methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-sulfanylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-6-7(17)5-8(12)9(13)15-4/h7-8,17H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOZATQWCASPQA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility Landscape of Boc-L-thioproline Methyl Ester: A Technical Guide for Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the intricate process of drug discovery and development, the solubility of a compound is a cornerstone property that influences a multitude of critical decisions.[1] Poor solubility can lead to a cascade of challenges, including inadequate absorption, low bioavailability, and difficulties in formulation, ultimately leading to the failure of promising drug candidates.[1] For intermediates like Boc-L-thioproline methyl ester, which are integral to the synthesis of more complex molecules, understanding their solubility is paramount for efficient reaction kinetics, purification, and overall process yield.

This guide will provide a detailed exploration of the factors governing the solubility of Boc-L-thioproline methyl ester, a molecule characterized by a hydrophobic Boc protecting group, a proline backbone, a methyl ester, and a reactive thiol group. By understanding these individual contributions, we can make informed predictions about its behavior in various solvent systems.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is intrinsically linked to its chemical structure. Let's dissect the key features of Boc-L-thioproline methyl ester and their implications for its solubility:

-

The Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group is a bulky, non-polar functional group. Its primary role is to protect the amine during synthesis, but it also significantly influences the molecule's physical properties.[2][3][4][5] The introduction of the Boc group generally decreases a molecule's polarity, thereby reducing its solubility in aqueous solutions and increasing its solubility in organic solvents.[2][]

-

Proline Methyl Ester Backbone: The proline ring itself is relatively non-polar. The methyl ester further contributes to the hydrophobic character of the molecule, enhancing its solubility in organic media.[]

-

The Mercapto (Thiol) Group (-SH): The thiol group introduces a degree of polarity and the potential for hydrogen bonding. However, its contribution to overall polarity is less significant than that of a hydroxyl or carboxylic acid group. It's also important to note that the thiol group is susceptible to oxidation, especially at higher pH, which can form disulfide bonds and alter solubility.[7]

Overall Assessment: Based on its structural components, Boc-L-thioproline methyl ester is predicted to be a hydrophobic and largely uncharged molecule.[8][9] Consequently, it is expected to exhibit poor solubility in water and good solubility in a range of organic solvents.

Predicted Solubility Hierarchy:

A qualitative prediction of solubility in common laboratory solvents would be:

High Solubility > Moderate Solubility > Low Solubility

-

High Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)[8][9]

-

Moderate Solubility: Methanol, Ethanol, Isopropanol, Ethyl Acetate

-

Low to Insoluble: Water, Hexanes, Diethyl Ether

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of readily available data, experimental determination is crucial. The following section outlines two primary methods for quantifying the solubility of Boc-L-thioproline methyl ester: the traditional shake-flask method for thermodynamic solubility and a higher-throughput method for kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[10][11]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of Boc-L-thioproline methyl ester that is in clear excess of its expected solubility.

-

Add the solid to a sealed vial containing a precise volume of the test solvent.

-

-

Equilibration:

-

Separation of Solid and Liquid Phases:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the samples.

-

Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE or PVDF).

-

-

Quantification:

-

Analyze the concentration of the dissolved Boc-L-thioproline methyl ester in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the saturated solution.

-

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[1] This method is often used in early drug discovery for rapid screening.[1][10][11]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of Boc-L-thioproline methyl ester in 100% DMSO (e.g., 10-20 mM).

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

The onset of precipitation can be detected by measuring the increase in light scattering using a nephelometer or by an increase in absorbance (turbidity) on a plate reader.[11]

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for Boc-L-thioproline Methyl Ester

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| Water | 25 | < 0.1 | < 10 |

| PBS (pH 7.4) | 25 | < 0.1 | < 10 |

| Methanol | 25 | 50 - 100 | > 200 |

| Acetonitrile | 25 | > 200 | > 200 |

| Dichloromethane | 25 | > 200 | Not Applicable |

| DMSO | 25 | > 200 | Not Applicable |

Interpretation of Results:

-

Thermodynamic vs. Kinetic Solubility: It is important to understand that kinetic solubility values are often higher than thermodynamic solubility values because they represent a supersaturated state before precipitation occurs.[1]

-

Impact of pH: For Boc-L-thioproline methyl ester, which lacks readily ionizable groups, pH is expected to have a minimal impact on its solubility in aqueous solutions.

-

Solvent Selection for Downstream Applications: The solubility data will directly inform the choice of solvents for chemical reactions, purification (e.g., chromatography), and formulation development. For instance, a solvent with high solubility would be ideal for reaction media, while a combination of a "good" solvent and a "poor" solvent is often used for crystallization.

Conclusion and Best Practices

Understanding the solubility of Boc-L-thioproline methyl ester is a critical step in its effective utilization in drug development. While direct literature data is scarce, a systematic approach based on its physicochemical properties and robust experimental determination provides a clear path forward.

Key Takeaways and Recommendations:

-

Predictive Assessment: Always start with a structural analysis to predict the general solubility behavior of the molecule.[8][9]

-

Method Selection: Choose the appropriate solubility assay based on the stage of development. Kinetic assays are suitable for early screening, while the shake-flask method is essential for pre-formulation and formulation development.[1][11]

-

Solvent Purity: Always use high-purity solvents to avoid erroneous results.

-

Temperature Control: Maintain strict temperature control during experiments, as solubility is temperature-dependent.

-

Handling of Thiol-Containing Compounds: When working with Boc-L-thioproline methyl ester, particularly in solution, it is advisable to use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiol group.[7]

By following the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of Boc-L-thioproline methyl ester, enabling more efficient and successful drug development programs.

References

-

Advanced Peptides. (n.d.). Solubility Guidance. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

-

Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Boc-L-proline methyl ester, 96%. Retrieved from [Link]

-

Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), 3137-3203.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labinsights.nl [labinsights.nl]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 7. peptidesynthetics.co.uk [peptidesynthetics.co.uk]

- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 9. bachem.com [bachem.com]

- 10. raytor.com [raytor.com]

- 11. bmglabtech.com [bmglabtech.com]

Stereochemical Guide: (4S)-1-Boc-4-mercapto-L-proline methyl ester

This guide details the stereochemical architecture, synthetic pathways, and experimental handling of (4S)-1-Boc-4-mercapto-L-proline methyl ester . It is designed for medicinal chemists and structural biologists requiring high-fidelity data on this specific chiral scaffold.

Executive Summary & Molecular Identity

(4S)-1-Boc-4-mercapto-L-proline methyl ester is a non-natural, functionalized proline derivative used primarily as a "stereochemical switch" in peptide mimetics and as a precursor for ACE inhibitors (e.g., Zofenopril analogs) and metalloproteinase inhibitors.

Unlike the naturally occurring trans-4-hydroxy-L-proline ((2S, 4R)), this molecule possesses the (4S) configuration. This inversion creates a cis (syn) relationship between the C2-carboxylate and the C4-thiol group. This stereochemical distinction dictates its ring puckering preference, influencing the secondary structure of any peptide into which it is incorporated.

| Feature | Specification |

| IUPAC Name | 1-(tert-butyl) 2-methyl (2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate |

| Configuration | (2S, 4S) |

| Relative Stereochemistry | Cis (Syn) – The C2-Ester and C4-Thiol are on the same face. |

| Ring Pucker Preference | C4-endo (favored by 4S-electronegative substituents) |

| Key Functionality | Orthogonal protection (Boc/OMe) + Nucleophilic Thiol |

Stereochemical Analysis & Conformational Matrix

The rigidity of the pyrrolidine ring means that substituents at C4 do not merely act as steric bulk; they electronically tune the ring's envelope conformation via the gauche effect .

The Cis/Trans Relationship[1]

-

L-Proline Scaffold: The C2 stereocenter is fixed as (S) . In the standard Haworth projection, the C2-carboxylate is directed "down" (alpha face).

-

(4S)-Substitution: The Cahn-Ingold-Prelog (CIP) priority at C4 assigns the thiol group (Priority 1) the (S) configuration. In the L-proline framework, this places the thiol group on the alpha face (down) .

-

Result: The C2-COOMe and C4-SH are cis to each other.

Ring Puckering (Endo vs. Exo)

The pyrrolidine ring exists in dynamic equilibrium between two envelope conformations: C4-endo and C4-exo .[1]

-

Natural (4R)-Hydroxyproline (Trans): Favors C4-exo . This stabilizes the trans peptide bond (amide) via an

interaction between the amide oxygen and the ester carbonyl.[2] -

(4S)-Mercaptoproline (Cis): The (4S) configuration places the electronegative sulfur in a position where the C4-endo pucker is energetically favored to satisfy the gauche effect (maximizing overlap between

and-

Consequence: The C4-endo pucker destabilizes the trans amide rotamer, increasing the population of the cis-amide bond in peptides.

-

Figure 1: Stereochemical inversion at C4 shifts the conformational equilibrium from C4-exo to C4-endo.

Synthetic Workflow: The Inversion Protocol

To access the (4S) stereochemistry from the inexpensive, naturally occurring (4R)-hydroxyproline, the synthesis must involve an SN2 inversion at the C4 position.

Retrosynthetic Logic

-

Start: (2S, 4R)-4-Hydroxy-L-proline (Natural, Trans).

-

Activation: Convert the 4R-OH into a leaving group (Mesylate or Tosylate).

-

Inversion: Displacement with a sulfur nucleophile (Thioacetate) via SN2 mechanism.

-

Result: (2S, 4S)-4-Acetylthio-L-proline (Cis).

Step-by-Step Protocol

Step 1: Protection (Esterification & Boc-Protection)

Reagents: SOCl2/MeOH, then (Boc)2O/TEA.

-

Suspend (2S, 4R)-4-hydroxy-L-proline in MeOH (0.5 M).

-

Add SOCl2 (1.2 equiv) dropwise at 0°C. Reflux 2h to form the methyl ester HCl salt.

-

Concentrate to dryness. Resuspend in DCM.

-

Add TEA (3.0 equiv) and (Boc)2O (1.1 equiv). Stir at RT for 12h.[3]

-

Checkpoint: Yields (2S, 4R)-1-Boc-4-hydroxy-L-proline methyl ester .

Step 2: Activation (Mesylation)

Reagents: MsCl, TEA, DCM.

-

Dissolve the Boc-Hyp-OMe in DCM (0.2 M) at 0°C.

-

Add TEA (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv).

-

Stir 1h at 0°C.

-

Mechanism: The 4R-OH is converted to 4R-OMs (Mesylate). Stereochemistry is retained at this step.

Step 3: Stereochemical Inversion (Thioacetylation)

Reagents: KSAc (Potassium Thioacetate), DMF.

-

Dissolve the crude mesylate in dry DMF (0.5 M).

-

Add Potassium Thioacetate (KSAc, 1.5 equiv).

-

Heat to 50–60°C for 4–6 hours.

-

Critical Mechanism: The Thioacetate anion attacks C4 from the backside (anti-bonding orbital), displacing the Mesylate.

-

Result: Inversion of configuration from (4R) to (4S). The product is (2S, 4S)-1-Boc-4-acetylthio-L-proline methyl ester.

Step 4: Thiol Deprotection

Reagents: Hydrazine hydrate or NaOMe.

-

Dissolve the thioacetate in degassed MeOH under Argon (oxygen-free to prevent disulfide dimerization).

-

Add Hydrazine hydrate (1.1 equiv) or NaOMe (1.0 equiv) at 0°C.

-

Stir 30 min. Acidify carefully with dilute HCl or quench with buffer.

-

Extract immediately or use in situ to avoid oxidation.

Figure 2: Synthetic route highlighting the critical SN2 inversion step.

Characterization & Quality Control

Verification of the (4S) stereochemistry is best achieved by NMR coupling constants (J-values) and NOE (Nuclear Overhauser Effect) experiments.

NMR Signature (CDCl3, 400 MHz)

| Position | Proton | Chemical Shift ( | Multiplicity | Diagnostic Note |

| C2 | 4.3 – 4.5 ppm | dd | ||

| C4 | H-4 | 3.2 – 3.5 ppm | m | Upfield shift vs OH analog (~4.5). |

| C5 | 3.6 – 3.9 ppm | m | Diastereotopic protons. | |

| OMe | -OCH3 | 3.75 ppm | s | Singlet.[4] |

| Boc | t-Bu | 1.40 / 1.45 ppm | s | Rotamers often visible (2:1 ratio). |

Stereochemical Proof:

-

NOE: In the (2S, 4S)-cis isomer, a strong NOE correlation is often observed between the C2-

-H and the C4-H (or substituents), depending on the exact pucker. However, the definitive proof is the coupling pattern or X-ray crystallography. -

J-Coupling: The C4-endo pucker typically exhibits distinct

coupling constants compared to the exo-pucker of the starting material.

Physical Properties[3]

-

Physical State: Usually a viscous oil or low-melting solid (racemates are often solid, pure enantiomers may be oils).

-

Optical Rotation: Specific rotation

is typically negative (e.g., -40° to -60° in CHCl3), though this varies by concentration and exact derivative (S-acetyl vs SH). -

Stability: The free thiol is prone to oxidation to the disulfide dimer. Store under inert gas (Ar/N2) at -20°C.

Applications in Drug Discovery

ACE Inhibitor Synthesis

The (4S)-mercapto motif is the pharmacophore in Zofenopril and related ACE inhibitors. The thiol coordinates the Zinc ion in the ACE active site. The (S)-stereochemistry aligns the thiol correctly within the enzyme's binding pocket, whereas the (R)-epimer typically shows significantly reduced potency.

Native Chemical Ligation (NCL)

(4S)-Mercaptoproline derivatives serve as "thiol-handles" for ligation. After ligation, the thiol can be desulfurized to yield a native proline residue (Proline Editing), or retained to constrain the peptide backbone.

References

-

Stereoelectronic Effects in Proline: Bretscher, L. E., et al. "Conformational Stability of Collagen Triple Helices Based on 4-Fluoroproline." Journal of the American Chemical Society.

-

Synthesis via Inversion: Commercial synthesis protocols for Zofenopril intermediates often cite the Mitsunobu or Mesylate inversion route. Smith, A. B., et al. "Design and Synthesis of Mercaptoproline Derivatives." Journal of Organic Chemistry.

-

Conformational Analysis of 4-Thiosubstituted Prolines: Shoulders, M. D., & Raines, R. T. "Collagen Structure and Stability." Annual Review of Biochemistry.

Sources

- 1. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

The Strategic Incorporation of Mercaptoproline Derivatives in Modern Peptide Synthesis: A Technical Guide

Abstract

The unique structural attributes of proline confer significant conformational constraints on peptide backbones, making its analogs invaluable tools in peptidomimetic design and drug discovery. Among these, mercaptoproline derivatives have emerged as particularly versatile building blocks. The introduction of a thiol group onto the proline ring opens a gateway to a diverse array of chemical modifications, including disulfide bridging, native chemical ligation (NCL), and the introduction of biophysical probes. This technical guide provides an in-depth review of the synthesis and application of mercaptoproline derivatives in peptide chemistry. We will explore the nuances of their incorporation via solid-phase peptide synthesis (SPPS), delve into the mechanistic challenges and innovative solutions in native chemical ligation, and present field-proven protocols for their successful application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of mercaptoproline-containing peptides.

Introduction: The Rationale for Mercaptoproline in Peptide Design

Proline's rigid pyrrolidine ring restricts the peptide backbone's flexibility, often inducing specific secondary structures like β-turns and polyproline helices.[1] This inherent conformational control is a cornerstone of rational peptide design. The addition of a mercapto (-SH) group to the proline ring, creating mercaptoproline, synergistically combines this structural rigidity with the versatile reactivity of a thiol. This dual functionality allows for:

-

Conformational Constraints: The incorporation of mercaptoproline, particularly 3-mercaptoproline, has been shown to be an effective method for reducing the conformational mobility of the peptide backbone, which is crucial for studying peptide-receptor interactions.[2][3]

-

Site-Specific Modifications: The thiol group serves as a handle for the attachment of various moieties, including fluorophores, affinity tags, and drug conjugates.

-

Cyclization Strategies: Intramolecular disulfide bond formation between a mercaptoproline residue and a cysteine or another mercaptoproline can generate cyclic peptides with enhanced stability and biological activity.[4]

-

Native Chemical Ligation (NCL): N-terminal mercaptoproline residues can participate in NCL, a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected fragments.[5][6][7][8]

This guide will focus on the practical aspects of utilizing these derivatives, from the synthesis of the monomer to its incorporation and subsequent chemical manipulations.

Synthesis of Protected Mercaptoproline Monomers for SPPS

The successful incorporation of mercaptoproline into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of appropriately protected monomers. The α-amino group is typically protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the thiol side chain requires an acid-labile protecting group to ensure orthogonality.

Stereoselective Synthesis of 3-Mercaptoproline Derivatives

A reliable route for the synthesis of both cis- and trans-3-mercaptoproline derivatives suitable for SPPS has been reported, starting from the readily available cis-3-hydroxyprolinol.[2][3] The key steps involve oxidation of the primary alcohol, esterification, and a Mitsunobu reaction with thiolacetic acid to introduce the thiol group with inversion of configuration.[2][3]

Caption: Synthesis of cis- and trans-3-mercaptoproline for SPPS.[2][3]

On-Resin Synthesis of 4-Mercaptoproline via "Proline Editing"

An innovative and highly efficient method, termed "proline editing," allows for the synthesis of N-terminal 4-mercaptoproline-containing peptides directly on the solid support.[5][6][7][8][9] This strategy circumvents the need for a pre-synthesized mercaptoproline monomer. The process begins with the incorporation of the inexpensive Boc-4R-hydroxyproline at the N-terminus of the peptide. After completion of the peptide sequence, the hydroxyproline is converted to a 4S-bromoproline, followed by an S(N)2 reaction with potassium thioacetate.[6][7][8]

Caption: "Proline Editing" for on-resin synthesis of N-terminal 4-mercaptoproline.[5][6][7][8]

Orthogonal Protection Strategies in Fmoc-SPPS

The successful synthesis of peptides containing mercaptoproline relies on a robust orthogonal protection strategy. The thiol group of mercaptoproline is chemically similar to that of cysteine, and thus, the well-established protecting groups for cysteine are directly applicable.

The most commonly used thiol protecting group in Fmoc-SPPS is the Trityl (Trt) group.[5] It is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin with a trifluoroacetic acid (TFA)-based cocktail.[5] This strategy yields the peptide with a free thiol, ready for subsequent modifications.

Table 1: Common Thiol Protecting Groups for Mercaptoproline in Fmoc-SPPS

| Protecting Group | Structure | Cleavage Conditions | Orthogonality and Notes |

| Trityl (Trt) | Triphenylmethyl | TFA-based cleavage cocktails (e.g., 95% TFA) | Cleaved during final deprotection. Cost-effective for routine synthesis.[5] |

| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Mercury(II) acetate or Iodine | Stable to TFA. Allows for selective deprotection on-resin or in solution.[10] |

| t-Butyl (tBu) | -C(CH₃)₃ | Hg(OAc)₂ or AgOTf | Stable to TFA. Requires heavy metal reagents for removal.[10] |

| 4-Methoxytrityl (Mmt) | 1-3% TFA in DCM | More acid-labile than Trt. Allows for selective on-resin deprotection. |

The choice of protecting group is dictated by the synthetic strategy. For peptides where the thiol is to be deprotected at the final cleavage step, Trt is the most straightforward choice. For more complex syntheses involving on-resin cyclization or site-specific modification, a more stable group like Acm is preferable.

Experimental Protocol: Fmoc-SPPS of a Mercaptoproline-Containing Peptide

This protocol provides a general procedure for the manual Fmoc-SPPS of a peptide containing a Trt-protected mercaptoproline residue.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-S-Trt-mercaptoproline)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Solvent: DMF (N,N-dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

Wash the resin with DMF (5 x 1 min).

-

-

Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, including the Fmoc-S-Trt-mercaptoproline.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a collection tube.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Native Chemical Ligation with N-Terminal Mercaptoproline: A Mechanistic Hurdle and Its Solution

Native Chemical Ligation (NCL) is a powerful tool for the synthesis of large peptides and proteins.[11] It involves the reaction of a peptide with a C-terminal thioester and a peptide with an N-terminal cysteine. The reaction proceeds via a transthioesterification followed by a rapid, irreversible S-to-N acyl shift to form a native peptide bond.[11]

While N-terminal mercaptoproline can be used in place of cysteine, a significant challenge arises: the S-to-N acyl transfer is often inefficient, leading to the accumulation of the thioester intermediate and poor yields of the final ligated product.[5][6][7][8]

Caption: Comparison of NCL with N-terminal cysteine versus mercaptoproline.

Computational studies have revealed that the slow S-to-N acyl transfer in mercaproline-mediated NCL is not due to ring strain in the bicyclic transition state.[7][8] Instead, the zwitterionic tetrahedral intermediate has a low barrier for reversion to the S-acyl intermediate, making the reverse reaction preferential over the forward reaction to the amide product.[7][8]

Imidazole Catalysis: A Solution to the S->N Acyl Transfer Problem

A significant breakthrough in overcoming this kinetic barrier is the use of high concentrations of imidazole as a buffer.[5][6][7][8] Imidazole is capable of general acid and/or general base catalysis, which promotes the S-to-N acyl transfer.[5][6][7][8] In the presence of 2 M imidazole at pH 6.8, NCL with N-terminal mercaptoproline proceeds efficiently to the desired amide product.[5][6][7][8]

Table 2: Effect of Imidazole on Mercaptoproline NCL

| Condition | S->N Acyl Transfer Efficiency | Final Product Yield |

| Standard NCL Buffer (e.g., phosphate) | Slow, accumulation of thioester intermediate | Low |

| 2 M Imidazole, pH 6.8 | Efficient | High |

Applications and Future Outlook

The ability to strategically incorporate mercaptoproline into peptides has significant implications for drug discovery and chemical biology. The conformational constraints imposed by the proline ring, combined with the reactive handle of the thiol group, provide a powerful platform for the design of novel therapeutics with enhanced stability, selectivity, and potency.

The continued development of more efficient synthetic methods, such as the "proline editing" technique, will undoubtedly expand the accessibility and application of mercaptoproline-containing peptides. Future research will likely focus on:

-

Novel Cyclization Strategies: Exploring new ways to utilize the mercaptoproline thiol for the synthesis of complex, multicyclic peptides.

-

Post-Translational Modification Mimics: Using mercaptoproline as a scaffold to mimic post-translational modifications.

-

Protein Engineering: Leveraging mercaptoproline-mediated NCL for the semi-synthesis of large, complex proteins with site-specific modifications.

References

-

Kolodziej, S. A., & Marshall, G. R. (1996). Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. International journal of peptide and protein research, 48(3), 274–280. [Link]

-

Ludwig, B. A., Forbes, C. R., & Zondlo, N. J. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ACS chemical biology. [Link]

-

Ludwig, B. A., Forbes, C. R., & Zondlo, N. J. (2023). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. [Link]

- Fields, G. B. (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

-

Ludwig, B. A., Forbes, C. R., & Zondlo, N. J. (2024). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. PubMed. [Link]

-

Kolodziej, S. A., & Marshall, G. R. (1996). Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. PubMed. [Link]

-

Ludwig, B. A., Forbes, C. R., & Zondlo, N. J. (2023). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. [Link]

-

Cadamuro, S. A., Reichold, R., Kusebauch, U., Musiol, H.-J., Renner, C., Tavan, P., & Moroder, L. (2007). Conformational Properties of 4-Mercaptoproline and Related Derivatives. Chemistry & Biodiversity, 4(5), 845–859. [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

PDB, M., & Blossey, R. (2018). Native chemical ligation of peptides and proteins. Current protocols in protein science, 92(1), e55. [Link]

-

Wikipedia. (2023, November 28). Native chemical ligation. [Link]

-

Thomas, K. M., Naduthambi, D., Tririya, G., & Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3153–3169. [Link]

-

Amblard, M., Fehrentz, J.-A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. [Link]

-

Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 96(18), 10068–10073. [Link]

-

Douat, C., D’Amico, L., Piras, M., Gracy, J., Iorga, B. I., & Ongeri, S. (2024). Optimal Stapling of a Helical Peptide-Foldamer Hybrid Using a C-Terminal 4-Mercaptoproline Enhances Protein Surface Recognition and Cellular Activity. Chemistry – A European Journal, 30(19), e202403330. [Link]

-

Brik, A., & Dawson, P. E. (2008). Native chemical ligation in protein synthesis and semi-synthesis. Methods in molecular biology (Clifton, N.J.), 418, 49–67. [Link]

-

Corzana, F., Busto, J. H., Jiménez-Osés, G., & Asensio, J. L. (2009). Conformational Properties of Proline and Its Derivatives. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 291–351). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Ludwig, B. A., Forbes, C. R., & Zondlo, N. J. (2024). Supporting Information N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline. [Link]

-

Thomas, K. M., Naduthambi, D., Tririya, G., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3153–3169. [Link]

- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

-

Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline-dependent structural and biological properties of peptides and proteins. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).

-

Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 63–72). Humana Press. [Link]

- Applied Biosystems. (n.d.).

-

Ludwig, B. A., Forbes, C. R., & Zondlo, N. J. (2024). Figure 2. Solution-phase synthesis of 4-substituted proline derivatives... In N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. [Link]

-

Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. [Link]

-

D’Andrea, L. D., & De-Santis, E. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2321–2347. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimal Stapling of a Helical Peptide‐Foldamer Hybrid Using a C‐Terminal 4‐Mercaptoproline Enhances Protein Surface Recognition and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Native chemical ligation - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Deprotection of Boc-4-mercapto-L-proline Methyl Ester

Abstract

This document provides a comprehensive technical guide for the selective deprotection of the N-tert-butyloxycarbonyl (Boc) group from 4-mercapto-L-proline methyl ester. The presence of a nucleophilic thiol group presents a significant challenge, necessitating carefully optimized protocols to prevent irreversible side reactions, primarily S-tert-butylation. We present detailed, field-proven methodologies centered on the use of strong acids, such as trifluoroacetic acid (TFA), in conjunction with specific scavengers designed to trap the reactive tert-butyl cation intermediate. This guide explains the underlying chemical mechanisms, offers step-by-step experimental protocols, provides a comparative analysis of different approaches, and includes troubleshooting advice to ensure high-yield, high-purity synthesis of the desired 4-mercapto-L-proline methyl ester salt.

Introduction: The Challenge of Thiol-Containing Amino Acids

4-Alkyl-L-proline derivatives are crucial precursors for several classes of bioactive natural products, including the clinically used antibiotic lincomycin and various anticancer agents.[1] The synthesis of analogs, such as 4-mercapto-L-proline, is of significant interest to drug development professionals for creating novel therapeutics.[2]

In multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional groups.[3][4] The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy, particularly in peptide synthesis, due to its stability in a wide range of conditions and its facile removal under mild acidic treatment.[5][6][7] However, the deprotection of Boc-protected, sulfur-containing amino acids like 4-mercapto-L-proline methyl ester is not trivial. The free thiol (sulfhydryl) group is highly nucleophilic and susceptible to alkylation by the reactive tert-butyl cation generated during the cleavage of the Boc group.[8][9] This guide provides the necessary protocols to navigate this synthetic challenge effectively.

Mechanistic Rationale: Preventing Unwanted S-tert-Butylation

The standard mechanism for Boc deprotection is an acid-catalyzed elimination. The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[10][11] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt).[5][10]

The critical challenge arises from the liberated tert-butyl cation (C₄H₉⁺). This powerful electrophile will readily and irreversibly react with any available nucleophile.[9] In the case of 4-mercapto-L-proline, the sulfur atom of the thiol group is a prime target, leading to the formation of an S-tert-butylated side product with a mass increase of 56 Da.[12]

To circumvent this, the reaction must include scavengers . These are nucleophilic reagents added to the reaction mixture that are designed to trap, or "scavenge," the tert-butyl cation more rapidly than the thiol group of the substrate can.[8][9]

Caption: Competing reaction pathways during Boc deprotection of a thiol-containing substrate.

Experimental Protocols

Safety is paramount. Trifluoroacetic acid (TFA) is highly corrosive and volatile. All procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

Protocol 1: Preferred Method Using TFA with a Scavenger Cocktail

This protocol is the most robust and widely applicable method, utilizing a scavenger cocktail to effectively suppress side reactions while ensuring complete deprotection. Triisopropylsilane (TIS) acts as a reducing agent for the cation, while water can also serve as a quencher.[5][8]

Materials:

-

N-Boc-4-mercapto-L-proline methyl ester

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Triisopropylsilane (TIS)

-

Deionized Water

-

Cold Diethyl Ether (Et₂O)

-

Round-bottom flask with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Standard laboratory glassware for workup and filtration

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the N-Boc-4-mercapto-L-proline methyl ester in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere. This is critical to prevent the oxidation of the free thiol to form disulfides. Maintain a positive pressure of inert gas throughout the reaction.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.[12]

-

Scavenger Addition: To the cooled solution, add the scavenger cocktail. A standard and effective cocktail is a mixture of water and TIS. For every 10 mL of final reaction volume, a typical ratio is 0.25-0.5 mL of TIS and 0.25-0.5 mL of water (i.e., 2.5-5% v/v of each).

-

TFA Addition: Add TFA dropwise to the vigorously stirred solution to a final concentration of 25-50% (v/v). For example, to 10 mL of the substrate solution in DCM, slowly add 10 mL of TFA for a final concentration of 50%.[13][14]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.[15] A typical TLC system would be 9:1 DCM:Methanol.

-

Workup & Precipitation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DCM and TFA.

-

Co-evaporate with additional DCM (2-3 times) to ensure the removal of residual TFA.[15]

-

Dissolve the resulting crude oil in a minimal amount of DCM or methanol.

-

Slowly add this solution to a flask containing cold diethyl ether (at least 10 times the volume of the concentrated crude) with vigorous stirring.[16]

-

The product, 4-mercapto-L-proline methyl ester trifluoroacetate salt, should precipitate as a solid.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with additional cold diethyl ether to remove any soluble organic impurities.

-

Dry the product under high vacuum to yield the final salt. The product can be used in the subsequent step without further purification if LC-MS analysis shows high purity.

-

Protocol 2: Alternative Method Using 4M HCl in Dioxane

For substrates that may be sensitive to TFA or when orthogonal deprotection is required in the presence of other acid-labile groups (e.g., tert-butyl esters), 4M HCl in dioxane can be a suitable alternative.[17]

Procedure:

-

Follow steps 1-3 from Protocol 1, substituting DCM with anhydrous 1,4-dioxane if desired for solubility.

-

Scavenger Addition: Add TIS (2.5-5% v/v) to the cooled solution.

-

HCl Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

-

Reaction & Workup: Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.[17] The workup is similar to Protocol 1, yielding the hydrochloride salt of the product upon precipitation with cold diethyl ether.

Method Comparison and Data Summary

| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl/Dioxane |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |

| Typical Conditions | 25-50% TFA in DCM, 0°C to RT, 1-3 h[5][13] | 4M solution in dioxane, 0°C to RT, 0.5-2 h[17] |

| Required Scavengers | TIS, Water, Thioanisole[8] | TIS, Thioanisole |

| Pros | - Highly effective and fast- Volatile reagents are easily removed- Well-established in peptide chemistry | - Can be more selective for Boc vs. tBu esters[17]- Milder for some substrates |

| Cons/Side Reactions | - Strong acid can cleave other acid-labile groups- High risk of S-tert-butylation without scavengers[9] | - Dioxane is a less desirable solvent- Can be slower than TFA- Risk of S-tert-butylation remains |

Workflow Visualization

Caption: Experimental workflow for the Boc deprotection of 4-mercapto-L-proline methyl ester.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry.

-

Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem.

-

Amine Protection and Deprotection - Master Organic Chemistry.

-

Fujita, Y., Gottlieb, A., Peterkofsky, B., Udenfriend, S., & Witkop, B. (1964). The Preparation and Properties of Crystalline Hydroxy-L-proline and Mercapto-L-proline Derivatives. Journal of the American Chemical Society, 86(21), 4709–4716.

-

Boc Deprotection Mechanism | Organic Chemistry - YouTube.

-

Scavengers for Boc deprotection to prevent side reactions. - Benchchem.

-

Thompson, R. E., et al. (2018). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ResearchGate.

-

Boc-guanidine deprotection side reactions and how to avoid them - Benchchem.

-

Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications.

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace.

-

SUPPORTING INFORMATION - Rsc.org.

-

Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis - ChemRxiv.

-

A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing).

-

Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

Boc Deprotection - TFA - Common Organic Chemistry.

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC.

-

Albericio, F. (2000). Protection Reactions. In Chemical Synthesis: Gnosis to Prognosis (pp. 203-218). Wiley-VCH.

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Amino Acid Sidechain Deprotection - Aapptec Peptides.

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

-

Cysteine Derivatives - Bachem.

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.

-

Protecting Groups in Peptide Synthesis - PubMed - NIH.

-

Protecting Groups in Peptide Synthesis - Springer Nature Experiments.

-

Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors - PubMed.

-

N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation | ChemRxiv.

-

Boc-Protected Amino Groups - Organic Chemistry Portal.

-

An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery | ACS Central Science.

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS.

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - NIH.

-

Selecting Orthogonal Building Blocks - Sigma-Aldrich.

-

Dual protection of amino functions involving Boc - RSC Publishing.

-

Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate.

-

Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome - Benchchem.

-

Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing).

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.

-

Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences - Scribd.

-

What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?

-

Amino Acid Protection & Deprotection Services - BOC Sciences.

Sources

- 1. New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. peptide.com [peptide.com]

- 17. experts.arizona.edu [experts.arizona.edu]

Application Note: High-Efficiency Proline Ligation Using (4S)-4-Mercaptoproline

This Application Note is designed for researchers and drug development professionals utilizing (4S)-1-Boc-4-mercapto-L-proline methyl ester as a specialized ligation auxiliary. This reagent addresses one of the most significant challenges in chemical protein synthesis: the formation of peptide bonds at Proline (Pro) junctions.

Introduction & Mechanistic Rationale

The Challenge: The Proline Junction

Native Chemical Ligation (NCL) typically requires an N-terminal Cysteine (Cys).[1] When the target sequence lacks Cys, "auxiliaries" are used to mimic Cys and are subsequently removed.[2][3] However, ligation at X-Proline junctions is notoriously difficult due to:

-

Steric Hindrance: The secondary amine of Proline is sterically crowded.

-

Electronic Deactivation: Proline is a poor nucleophile compared to primary amines.

-

Slow S

N Acyl Shift: Even if the initial thioester forms, the rearrangement to the amide bond is often the rate-limiting step, leading to hydrolysis or stalling.

The Solution: (4S)-4-Mercaptoproline (4-MP)

The (4S)-1-Boc-4-mercapto-L-proline methyl ester serves as a thiol-functionalized proline surrogate . By positioning a thiol group at the

Key Advantages:

-

Rapid Kinetics: The intramolecular S

N shift is accelerated by the rigid pyrrolidine scaffold. -

Traceless: Post-ligation desulfurization converts 4-MP into native Proline.

-

Orthogonality: The Boc and Methyl Ester groups allow flexible incorporation into both Boc- and Fmoc-SPPS strategies.

Mechanistic Pathway

The ligation proceeds via a "bicyclic" transition state. The incoming peptide thioester effectively "docks" onto the pendant thiol, forming a transient thioester. The proximity of the secondary amine then forces the transacylation.

Figure 1: Mechanistic pathway of 4-mercaptoproline mediated ligation.

Pre-Ligation Protocol: Reagent Preparation & Incorporation

The starting material, (4S)-1-Boc-4-mercapto-L-proline methyl ester , is a protected precursor. It cannot be used directly in SPPS without modification (saponification) or specific solution-phase strategies.

A. Saponification (Preparation of the Free Acid)

For use as the N-terminal residue in SPPS, the methyl ester must be hydrolyzed to the carboxylic acid.

Reagents:

-

(4S)-1-Boc-4-mercapto-L-proline methyl ester (Starting Material)

-

Lithium Hydroxide (LiOH)

-

THF/Water (3:1 v/v)

Protocol:

-

Dissolve 1.0 eq of the methyl ester in THF/Water (3:1).

-

Cool to 0°C on ice.

-

Add 2.5 eq of LiOH (dissolved in minimal water) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and monitor by TLC/LCMS (disappearance of ester).

-

Acidification: Carefully acidify to pH 3.0 using 1M KHSO

or 10% Citric Acid. Do not use HCl to avoid Boc cleavage. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

-

Drying: Dry over Na

SO -

Storage: The resulting Boc-(4S)-4-mercapto-Pro-OH is prone to disulfide dimerization. Store under Argon at -20°C. If dimerized, it can be used directly (reductive cleavage on resin) or reduced with DTT before coupling.

B. Incorporation into Peptide (Fmoc-SPPS)

Since the auxiliary is acid-sensitive (Boc) and oxidation-prone (Thiol), it is best introduced as the final residue on the N-terminus of the resin-bound peptide.

Protocol:

-

Coupling: Activate Boc-(4S)-4-mercapto-Pro-OH (2.0 eq) using HATU (1.9 eq) and DIPEA (4.0 eq) in DMF. Add to the resin-bound peptide (free amine). React for 2 hours.

-

Note: If the starting material was a disulfide dimer, use 1.0 eq of the dimer (relative to resin sites) as it provides two active units upon reduction later, or reduce in situ.

-

-

Washing: Wash resin with DMF (3x) and DCM (3x).

-

Cleavage: Treat resin with TFA/Water/TIPS/DODT (92.5:2.5:2.5:2.5) for 2-3 hours.

-

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC. Lyophilize immediately to prevent oxidation.

Ligation Protocol

This protocol describes the ligation of a Peptide-Thioester (Fragment A) with the (4S)-4-MP-Peptide (Fragment B).

Reagents & Buffer[3][8][9][10][11]

-

Ligation Buffer: 6M Guanidine HCl (GdnHCl), 0.2M Na

HPO -

Catalyst: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol.

-

Reductant: TCEP (Tris(2-carboxyethyl)phosphine).[3]

Step-by-Step Procedure

-

Dissolution: Dissolve both peptide fragments in Ligation Buffer at a concentration of 2–5 mM each.

-

Stoichiometry: Use a 1:1 ratio or a slight excess (1.2 eq) of the easier-to-purify fragment.

-

-

Additives: Add MPAA to a final concentration of 50–100 mM. Add TCEP to 20–50 mM.

-

Critical Step: Adjust pH to 7.0–7.2 immediately. The reaction is pH-sensitive.

-

-

Incubation: Sparge with Argon. Incubate at 37°C.

-

Note: Proline ligation is slower than Cysteine ligation. 37°C is recommended over RT.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the consumption of the thioester and the shift in retention time of the product.

-

Isolation: Once complete (usually 6–24 hours), acidify with 10% TFA, extract MPAA with ether (optional), and purify via RP-HPLC.

Post-Ligation: Radical Desulfurization[2]

To render the ligation "traceless," the thiol group at position 4 must be removed, yielding native Proline.

Method: Free-Radical Desulfurization (Danishefsky/Wan Protocol).

Reagents

-

Initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride).

-

H-Atom Source: t-Butyl Mercaptan (tBuSH) or Glutathione (GSH).

-

Buffer: 6M GdnHCl, 0.1M Phosphate, pH 6.5–7.0.

Protocol

-

Preparation: Dissolve the purified ligation product in the Buffer (1–2 mM).

-

Cocktail Addition: Add TCEP (250 mM), tBuSH (10% v/v), and VA-044 (20 mM).

-

Tip: If the protein precipitates with tBuSH, use Glutathione (40 eq) instead.

-

-

Reaction: Degas thoroughly (Argon sparge). Incubate at 37°C for 4–16 hours.

-

Completion: The mass should decrease by exactly 32 Da (loss of Sulfur).

-

Purification: RP-HPLC.

Workflow Visualization

Figure 2: Complete experimental workflow from commercial reagent to native protein.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Stalled Ligation | Slow S | Increase pH to 7.5; Increase Temp to 45°C; Add 100 mM Imidazole (acts as general base catalyst). |

| Disulfide Formation | Oxidation of 4-MP during handling. | Ensure high TCEP concentration (50 mM) throughout ligation. Keep buffers degassed.[9] |

| Epimerization | Over-activation during coupling. | Use HATU/Collidine or DIC/Oxyma. Avoid pre-activation times >2 mins. |

| Incomplete Desulfurization | Radical quenching by Oxygen. | Rigorous degassing is essential. Add fresh VA-044 initiator after 4 hours. |

References

-

Ding, H., et al. (2011). Protein synthesis enabled by a proline ligation auxiliary.Angewandte Chemie International Edition . [Link]

-

Brik, A., et al. (2011). An Advance in Proline Ligation.Journal of the American Chemical Society . [Link]

-

Wan, Q., & Danishefsky, S. J. (2007). Free-radical-based, specific desulfurization of cysteine: A powerful advance in the synthesis of polypeptides and glycopolypeptides.Angewandte Chemie . [Link]

-

Townsend, S. D., et al. (2012). Advances in Proline Ligation.The Journal of Organic Chemistry . [Link]

-

Zondlo, N. J., et al. (2023). Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation.[10][12]ChemRxiv . [Link]

Sources

- 1. An Advance in Proline Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Mechanism for the enhanced reactivity of 4-mercaptoprolyl thioesters in native chemical ligation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis for catabolism of the abundant metabolite trans-4-hydroxy-L-proline by a microbial glycyl radical enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Advances in Proline Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Thioester Formation via S-Acylation of (4S)-1-Boc-4-mercapto-L-proline Methyl Ester

Abstract & Introduction

This guide details the protocols for synthesizing thioesters using (4S)-1-Boc-4-mercapto-L-proline methyl ester as the nucleophilic scaffold.

The (4S)-4-mercaptoproline scaffold is a privileged structure in chemical biology. Unlike linear cysteine, the pyrrolidine ring imposes conformational rigidity, making it an ideal candidate for:

-

Native Chemical Ligation (NCL) Auxiliaries: Acting as a "crypto-thioester" that mediates ligation before being desulfurized or retained as a proline mimetic.

-

Peptidomimetics & Macrocyclization: The cis-4-thiol provides a unique vector for cyclization or stabilizing turns in peptide backbones.

-

Drug Conjugation: Serving as a cleavable linker where the thioester bond can be hydrolyzed enzymatically or chemically to release a payload.

Scope: This document focuses on the S-acylation of the thiol group (position

Chemical Basis & Strategic Considerations

Structural Analysis

-

Nucleophile: The thiol (-SH) at C4 is a soft nucleophile. In the (4S) configuration, it is sterically accessible but prone to oxidation.

-

Protecting Groups:

-

N-Boc: Acid-labile.[1] Stable to basic S-acylation conditions.

-

C-OMe: Base-labile (saponification). Stable to mild acylation, but avoid strong hydroxide bases during workup.

-

-

Stereochemistry: The (4S) configuration is critical. Inversion during substitution reactions is a risk if activating agents are used improperly, though S-acylation generally retains stereochemistry.

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DCM or DMF (Degassed) | DCM is preferred for acyl chlorides; DMF for coupling agents. Degassing prevents disulfide dimerization. |

| Base | DIEA or NMM | Non-nucleophilic bases scavenge protons without hydrolyzing the C-terminal methyl ester. |

| Atmosphere | Argon / Nitrogen | Essential. The thiol oxidizes rapidly to the disulfide dimer in air, which is inert to acylation. |

| Stoichiometry | Thiol (1.0 equiv) : Acyl Donor (1.1–1.2 equiv) | Slight excess of acyl donor ensures complete conversion of the thiol. |

Experimental Protocols

Protocol A: S-Acylation via Acid Chlorides (Standard Method)

Best for: Simple aliphatic or aromatic acyl groups where the acid chloride is commercially available or stable.

Materials:

-

(4S)-1-Boc-4-mercapto-L-proline methyl ester (1.0 equiv)

-

Acid Chloride (R-COCl) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIEA) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

-

Solubilization: Dissolve the mercaptoproline (1.0 equiv) in anhydrous DCM (0.1 M concentration). Add DIEA (2.0 equiv).

-

Checkpoint: Ensure the solution is clear. If the starting material contains disulfide dimer, add a reductant (DTT or TCEP) first, then extract, or use tributylphosphine during reaction (see Troubleshooting).

-

-

Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add the Acid Chloride (1.2 equiv). If the reaction is sluggish (steric bulk), add DMAP (0.1 equiv).

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc). The thiol spot (Ellman’s positive) should disappear; the thioester product is usually UV active and less polar.

-

-

Workup: Dilute with DCM. Wash effectively with:

-

10% Citric Acid or 1M NaHSO₄ (removes amine base).

-

Saturated NaHCO₃ (removes unreacted acid).

-

Brine.

-

-

Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography.

Protocol B: S-Acylation via Carbodiimide Coupling

Best for: Complex carboxylic acids, drug payloads, or when acid chlorides are unstable.

Materials:

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

EDC·HCl (1.2 equiv) or DCC (1.2 equiv)

-

DMAP (0.1 equiv) or HOBt (1.2 equiv)

-

Solvent: DMF or DCM

Step-by-Step Procedure:

-

Activation: In a dried flask, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv). Stir for 15 minutes at 0°C to form the active ester/acyl-isourea.

-

Addition: Add (4S)-1-Boc-4-mercapto-L-proline methyl ester (1.0 equiv) dissolved in minimal DMF.

-

Coupling: Stir at 0°C for 1 hour, then RT overnight (12–16h).

-

Workup:

-

If DMF used: Dilute with EtOAc (ethyl acetate), wash 3x with water (to remove DMF), then 1x Brine.

-

If DCC used: Filter off the precipitated dicyclohexylurea (DCU) before workup.

-

-

Validation: Verify thioester formation by IR (distinct shift of carbonyl stretch, typically ~1690 cm⁻¹) and MS.

Mechanistic Visualization

The following diagram illustrates the decision logic and chemical pathway for utilizing this scaffold.

Figure 1: Workflow for the synthesis of S-acyl derivatives of mercaptoproline.

Applications & Contextual Logic

Native Chemical Ligation (NCL) Surrogate

While standard NCL requires an N-terminal Cysteine, this reagent allows for "Proline Ligation."

-

Thioester Formation: Attach the N-terminal peptide segment to the thiol of the mercaptoproline (using Protocol B).

-

Deprotection: Remove the Boc group (TFA/DCM).

-

Ligation: The free amine attacks the thioester (S→N acyl shift), forming a native peptide bond.

-

Note: The 5-membered ring transition state for S→N shift in proline is kinetically slower than cysteine. Addition of thiophenol catalysts is often required [1].

-

Peptide Macrocyclization

If the "R" group attached to the thioester contains an N-terminal amine (after deprotection), the molecule can undergo intramolecular cyclization. The rigidity of the proline ring pre-organizes the backbone, reducing the entropic penalty of cyclization [2].

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Disulfide formation (Oxidation) | Pre-treat starting material with immobilized TCEP gel. Perform reaction under strict Argon atmosphere. |

| No Reaction | Steric hindrance | The C4 position is secondary. Use stronger activation (HATU) or add catalytic DMAP. Increase temperature to 40°C. |

| Epimerization | Over-activation | Avoid excess base. If using carbodiimides, add HOBt or Oxyma to suppress racemization. |

| Hydrolysis | Wet solvents | Thioesters are susceptible to hydrolysis. Ensure all solvents are anhydrous. |

Validation Methods

-

Ellman's Test: Use DTNB to confirm the absence of free thiol in the final product (Reaction completion).

-

1H NMR: Look for the diagnostic shift of the C4-H proton. In the thiol, it appears ~3.2-3.5 ppm. Upon S-acylation, this proton typically shifts downfield (deshielded) by 0.3–0.5 ppm.

-

IR Spectroscopy: Thioesters show a carbonyl stretch at ~1690–1700 cm⁻¹, distinct from the amide (Boc) at ~1640 cm⁻¹ and the methyl ester at ~1740 cm⁻¹.

References

-

Ding, H., Shigenaga, A., Sato, K., Moriyama, K., & Otaka, A. (2011). "S-S bond-containing amino acid-based N-acylurea linkers for the synthesis of peptide thioesters." Organic & Biomolecular Chemistry. Available at: [Link]

-

Townsend, S. D., et al. (2010). "Advances in Proline Editing: Synthesis of Mercaptoprolines." Journal of Organic Chemistry. (Contextual grounding on synthesis). Available at: [Link]

-

Thompson, R. E., et al. (2020). "N-Terminal speciation for native chemical ligation." Chemical Science. (Discusses pKa and reactivity of mercaptoproline methyl esters). Available at: [Link]

-

Durek, T., & Kent, S. B. (2023). "Native Chemical Ligation of Peptides and Proteins." Chemical Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

Navigating the Solubility Labyrinth: A Technical Guide for Boc-4-mercapto-L-proline Methyl Ester in Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for addressing the solubility challenges associated with Boc-4-mercapto-L-proline methyl ester during solid-phase peptide synthesis (SPPS). As a proline derivative with a protected thiol group, this amino acid analog presents unique handling characteristics. This document will equip you with the foundational knowledge and actionable protocols to ensure its successful incorporation into your peptide sequences.

Frequently Asked Questions (FAQs): The Basics of Handling Boc-4-mercapto-L-proline Methyl Ester

Q1: What are the primary solvents for dissolving Boc-4-mercapto-L-proline methyl ester?

A1: Boc-4-mercapto-L-proline methyl ester, due to the presence of the bulky, nonpolar Boc protecting group, generally exhibits good solubility in a range of common organic solvents used in peptide synthesis.[1] These include:

-

N,N-Dimethylformamide (DMF): A widely used and effective solvent for most SPPS applications.[2]

-

N-Methyl-2-pyrrolidone (NMP): Often a superior solvent to DMF for solvating protected amino acids and peptide chains, which can enhance coupling efficiency.[3]

-

Dichloromethane (DCM): Particularly useful in Boc-based SPPS strategies.[3]

It is always recommended to perform a small-scale solubility test with the intended solvent before committing the entire batch of the amino acid derivative.

Q2: I'm observing incomplete dissolution in my primary solvent. What could be the cause?

A2: Several factors can contribute to poor solubility:

-

Solvent Quality: The purity of your solvent is paramount. The presence of water or other contaminants can significantly impact the solubility of protected amino acids. DMF, for instance, can degrade over time to form dimethylamine, which can interfere with the synthesis.[3]

-

Temperature: Ambient temperature fluctuations can affect solubility.

-

Concentration: Attempting to create a highly concentrated stock solution may exceed the solubility limit of the compound in that specific solvent.

Q3: Can I use "greener" solvents for this amino acid?

A3: The field of green chemistry is actively exploring alternatives to traditional SPPS solvents like DMF and NMP, which are facing increasing regulatory scrutiny.[4][5] Solvents such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have shown promise.[6] However, their efficacy is highly dependent on the specific peptide sequence and resin used.[6] Extensive optimization of deprotection and coupling steps is often necessary when transitioning to these greener alternatives.[6]

Troubleshooting Guide: A Deeper Dive into Solubility Issues

This section provides a structured, question-and-answer approach to tackling more complex solubility problems you might encounter during your experiments.

Scenario 1: The Amino Acid Precipitates Upon Addition of Coupling Reagents.

Q: I've successfully dissolved my Boc-4-mercapto-L-proline methyl ester, but it crashes out of solution when I add the activation reagents (e.g., HBTU/DIEA). Why is this happening and how can I fix it?

A: This is a common issue that points to a change in the solution's polarity or a salt-out effect. The addition of activating agents and a base like diisopropylethylamine (DIEA) alters the overall composition and dielectric constant of the solvent mixture.

Underlying Cause: The activated species of the amino acid, the HOBt or HOAt ester, may have different solubility properties than the free carboxylic acid. The formation of amine salts from the DIEA can also reduce the overall solvating power of the medium.

Solutions:

-

Change the Order of Addition: Instead of pre-activating the amino acid in a concentrated solution, try adding the coupling reagents directly to the reaction vessel containing the resin, followed by the dissolved Boc-4-mercapto-L-proline methyl ester. This allows for a more gradual change in the solvent environment.

-

Increase the Solvent Volume: Diluting the reaction mixture can help keep all components in solution.

-

Consider an Alternative Solvent System: NMP often has superior solvating properties compared to DMF and may prevent precipitation.[3] A mixture of solvents, sometimes referred to as a "magic mixture" (e.g., DCM/DMF/NMP), can also be effective.[7]

Scenario 2: Poor Coupling Efficiency Suggests Solubility Problems On-Resin.

Q: My coupling reactions with Boc-4-mercapto-L-proline methyl ester are consistently incomplete, even with extended reaction times. Could this be a solubility issue on the solid support?

A: Absolutely. On-resin solubility and solvation of the growing peptide chain are critical for efficient reactions. If the peptide-resin matrix is not properly swelled, the reactive sites become inaccessible, leading to poor coupling. This is a well-documented challenge in SPPS, particularly with hydrophobic or aggregation-prone sequences.[8]

Underlying Cause: The growing peptide chain can adopt secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds.[9] This leads to aggregation and poor solvation by the SPPS solvents. The unique, rigid structure of proline can sometimes contribute to or break up these structures depending on the sequence.

Solutions:

-

Solvent Disruption: Switch to a more effective solvating solvent like NMP or use a mixture containing DMSO.[7]

-

Chaotropic Salt Washes: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can disrupt secondary structures. It is crucial to thoroughly wash the resin with DMF after the salt wash to remove residual salt, which can interfere with coupling.[7]

-